3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride
Overview
Description
3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride is a useful research compound. Its molecular formula is C19H27ClN2OS and its molecular weight is 366.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that the compound is a derivative of thieno[3,4-b]thiophene , which has been studied for its optoelectronic properties
Mode of Action
Based on the properties of thieno[3,4-b]thiophene derivatives , it can be inferred that the compound might interact with its targets through electronic transitions . The exact nature of these interactions and the resulting changes would require further investigation.
Biochemical Pathways
Given its potential optoelectronic properties , it could be involved in pathways related to light absorption and emission
Result of Action
Based on its potential optoelectronic properties , it could influence processes related to light absorption and emission at the molecular level. The cellular effects would depend on the specific targets and pathways involved.
Biological Activity
3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride (CAS Number: 1361114-60-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available research on its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.96 g/mol. The structure features a benzo[b]thiophene core, which is known for its diverse biological activities, linked to a cyclohexyl group with an aminomethyl substituent.
Property | Value |
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Molecular Formula | |
Molecular Weight | 366.96 g/mol |
CAS Number | 1361114-60-4 |
Pharmacological Effects
Research indicates that this compound exhibits anti-inflammatory and analgesic properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
- Anti-inflammatory Activity : The compound has been shown to reduce levels of interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) in cell cultures, suggesting its potential as an anti-inflammatory agent .
- Analgesic Properties : In animal models, the compound demonstrated significant pain relief comparable to standard analgesics, indicating its potential utility in pain management therapies.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Prostaglandin Synthesis : Similar to other compounds in its class, it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), reducing prostaglandin production, which plays a key role in inflammation and pain .
- Modulation of Nitric Oxide Pathways : It may also influence nitric oxide synthase activity, further contributing to its anti-inflammatory effects.
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
- In Vitro Studies : A study assessed the cytotoxicity of the compound against various cancer cell lines. The results indicated that it had a low cytotoxic profile with IC50 values greater than 10 µM for most cell lines tested, suggesting a favorable safety margin for therapeutic use .
- Animal Models : In a murine model of arthritis, administration of the compound significantly reduced joint swelling and histological signs of inflammation compared to control groups .
- Comparative Studies : Comparative studies with other known anti-inflammatory agents revealed that this compound had a similar efficacy but with fewer side effects related to gastrointestinal toxicity .
Properties
IUPAC Name |
3-[4-(aminomethyl)cyclohexyl]-N-propan-2-yl-1-benzothiophene-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS.ClH/c1-12(2)21-19(22)18-17(14-9-7-13(11-20)8-10-14)15-5-3-4-6-16(15)23-18;/h3-6,12-14H,7-11,20H2,1-2H3,(H,21,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGUKILYJYDZTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C2=CC=CC=C2S1)C3CCC(CC3)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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